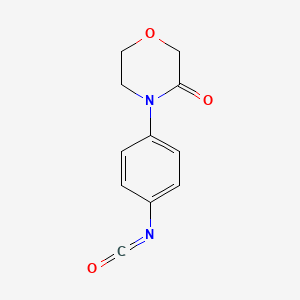

4-(4-Isocyanatophenyl)morpholin-3-one

Description

Contextualization within Modern Isocyanate Chemistry and Heterocyclic Systems Research

Isocyanates are a well-established class of organic compounds characterized by the -N=C=O functional group. Their high reactivity, particularly towards nucleophiles such as alcohols, amines, and water, makes them exceptionally useful in a myriad of chemical transformations, most notably in the synthesis of polyurethanes, ureas, and carbamates. The electronic nature of the isocyanate group, with its electrophilic carbon atom, is central to its chemical behavior. Modern isocyanate chemistry continues to evolve, with research focusing on the development of novel isocyanates with tailored reactivity and their application in complex molecule synthesis and materials science. A computational study on urethane (B1682113) formation from phenyl isocyanate and butan-1-ol, for instance, highlights the ongoing academic interest in the mechanistic details of isocyanate reactions, including the role of catalysts like morpholine (B109124) derivatives. nih.govresearchgate.net

Concurrently, research into heterocyclic systems remains a vibrant field of organic chemistry, largely due to the prevalence of these structures in natural products, pharmaceuticals, and agrochemicals. The morpholine and morpholin-3-one (B89469) scaffolds are of particular interest. The morpholin-3-one moiety, as present in 4-(4-isocyanatophenyl)morpholin-3-one, is a key structural feature in a range of biologically active molecules. For example, derivatives of morpholin-3-one are utilized in the preparation of various pharmaceuticals. chemicalbook.com The incorporation of the morpholin-3-one heterocycle into a larger molecular framework can significantly influence the compound's physicochemical properties and biological activity. The synthesis of novel quinazolin-4(3H)-one-morpholine hybrids as potential anti-lung-cancer agents underscores the continued exploration of morpholine-containing compounds in medicinal chemistry.

Rationale for Advanced Academic Investigation of the Compound's Chemical Behavior and Synthetic Utility

The primary driver for the academic and industrial investigation of this compound is its utility as a synthetic intermediate, most notably in the synthesis of the anticoagulant drug Rivaroxaban. thepharmajournal.comquickcompany.intdcommons.org Rivaroxaban is a direct Factor Xa inhibitor, and 4-(4-aminophenyl)morpholin-3-one (B139978), the precursor to the isocyanate, is a key building block in its synthesis. tdcommons.orggoogle.comgoogle.comnih.gov The conversion of the amine to the isocyanate is a critical step that allows for the introduction of other molecular fragments.

The academic investigation into this compound is warranted for several reasons:

Exploration of Synthetic Methodologies: Research into the efficient and safe synthesis of this compound is of significant interest. This includes the development of methods that avoid hazardous reagents like phosgene (B1210022), potentially utilizing phosgene-equivalents such as carbonyldiimidazole (CDI). thepharmajournal.com

Understanding Reactivity: A detailed study of the compound's reactivity profile is crucial for its effective use in synthesis. This includes understanding the chemoselectivity of the isocyanate group in the presence of the lactam functionality within the morpholin-3-one ring.

Development of Novel Derivatives: The isocyanate group serves as a versatile handle for the synthesis of a wide array of derivatives. By reacting this compound with various nucleophiles, a library of novel compounds can be generated, which can then be screened for potential biological activity. This is exemplified by the synthesis of Rivaroxaban, where the isocyanate would react with a suitable amine-containing fragment. thepharmajournal.comquickcompany.in

Overarching Research Objectives for Scholarly Inquiry into its Structure-Reactivity Relationships

The scholarly inquiry into the structure-reactivity relationships of this compound is guided by several key objectives:

Elucidating Electronic Effects: A primary objective is to understand how the 4-(morpholin-3-one)phenyl substituent electronically influences the reactivity of the isocyanate group. This involves investigating whether the substituent acts as an electron-donating or electron-withdrawing group and how this affects the electrophilicity of the isocyanate carbon.

Probing Steric Hindrance: Research would aim to determine the extent to which the heterocyclic moiety sterically hinders the approach of nucleophiles to the isocyanate group. This information is vital for predicting reaction kinetics and optimizing reaction conditions.

Investigating Intramolecular Interactions: A detailed structural analysis, potentially through X-ray crystallography and computational modeling, could reveal any significant intramolecular interactions between the isocyanate group and the morpholin-3-one ring. Such interactions could influence the conformation of the molecule and, consequently, its reactivity.

The pursuit of these objectives will not only provide a deeper understanding of the fundamental chemistry of this specific compound but also contribute to the broader knowledge base of isocyanate chemistry and the strategic design of complex functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-isocyanatophenyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-8-12-9-1-3-10(4-2-9)13-5-6-16-7-11(13)15/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNZFWQRNLXFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Isocyanatophenyl Morpholin 3 One

Retrosynthetic Analysis and Strategic Disconnections for Complex Molecule Assembly

Retrosynthetic analysis provides a framework for planning the synthesis of a target molecule by identifying strategic bond disconnections that correspond to reliable chemical reactions. amazonaws.com This analysis generates a "retrosynthetic tree" of precursor molecules, guiding the chemist toward a viable synthetic pathway. ias.ac.in

The most logical initial disconnection for 4-(4-isocyanatophenyl)morpholin-3-one involves the isocyanate functional group (-NCO). Isocyanates are most commonly and reliably synthesized from primary amines. acs.orgrsc.org Therefore, a functional group interconversion (FGI) approach points to 4-(4-aminophenyl)morpholin-3-one (B139978) (CAS No. 438056-69-0) as the immediate key precursor. nbinno.com This amine serves as a central intermediate in the synthesis of various pharmaceutical compounds. nbinno.comgoogle.com

Retrosynthetic Disconnection of the Isocyanate Group

| Target Molecule | Disconnection Strategy | Precursor |

|---|

Further retrosynthetic analysis focuses on the precursor, 4-(4-aminophenyl)morpholin-3-one. The morpholin-3-one (B89469) ring can be disconnected through two primary C-N and C-O bond cleavages, which correspond to a cyclization reaction in the forward synthesis. One common strategy involves disconnecting the amide bond and the ether linkage of the morpholinone ring. This leads to two potential synthetic routes starting from aniline (B41778) derivatives.

One route involves the reaction of N-(2-hydroxyethyl)aniline with chloroacetyl chloride to form 4-phenyl-3-morpholinone, which is then nitrated and subsequently reduced. google.com An alternative and frequently employed disconnection strategy breaks the ring to reveal 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. google.com This intermediate can be synthesized from 4-nitro-aniline and 2-(2-chloroethoxy)acetyl chloride. google.com The subsequent intramolecular cyclization forms the desired morpholin-3-one ring system.

Retrosynthetic Disconnection of the Morpholin-3-one Ring

| Precursor | Disconnection | Key Intermediates |

|---|---|---|

| 4-(4-Nitrophenyl)morpholin-3-one (B139987) | C-N and C-O bond cleavage | 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide |

The synthesis of the core structure is intrinsically linked to the functionalization of the phenyl ring. Synthetic strategies typically begin with a pre-functionalized phenyl ring rather than attempting to introduce the morpholinone and isocyanate groups onto an unsubstituted benzene (B151609) ring.

A common approach starts with 4-nitro-aniline, where the nitro group serves as a precursor to the amine functionality needed for isocyanate formation. google.comwipo.int The synthesis proceeds by first constructing the morpholinone ring onto the 4-nitro-aniline core. For instance, 4-nitro-aniline can be reacted with 2-(2-chloroethoxy)acetyl chloride, followed by ring closure to yield 4-(4-nitrophenyl)morpholin-3-one. google.com The nitro group is then reduced to an amine, typically via catalytic hydrogenation using a palladium on carbon catalyst, to give 4-(4-aminophenyl)morpholin-3-one. nbinno.comgoogle.comgoogle.com

An alternative strategy involves starting with 4-phenyl-3-morpholinone, which is synthesized from 2-anilinoethanol (B49455) and chloroacetyl chloride. google.com In this case, the necessary functional group is introduced onto the phenyl ring via a nitration reaction to produce 4-(4-nitrophenyl)-3-morpholinone, which is then reduced. google.comgoogle.com

Targeted Synthetic Routes to this compound

Following the blueprint laid out by retrosynthetic analysis, the forward synthesis focuses on the construction of the key intermediates and the final installation of the isocyanate group.

The conversion of the primary aromatic amine, 4-(4-aminophenyl)morpholin-3-one, into the target isocyanate is the final and critical step of the synthesis. The most established industrial method for this transformation is the reaction with phosgene (B1210022) or its derivatives. acs.orgrsc.org

The phosgenation of primary amines is a well-established and widely used industrial process for producing isocyanates due to its efficiency and high yields. acs.org The reaction can be carried out in either the liquid or gas phase. For aromatic amines with higher boiling points, such as the precursor 4-(4-aminophenyl)morpholin-3-one, liquid-phase phosgenation is generally employed. acs.orgnih.gov

The process involves reacting the amine with phosgene (carbonyl chloride, COCl₂) in an inert solvent. google.com The reaction proceeds through the formation of an intermediate carbamoyl (B1232498) chloride, which is then thermally dissociated to yield the final isocyanate and hydrogen chloride (HCl). google.com To prevent the formation of urea (B33335) byproducts from the reaction between the newly formed isocyanate and unreacted amine, an excess of phosgene is typically used. rsc.org The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high conversion and yield. nih.govgoogle.com Safer, solid, or liquid phosgene equivalents like triphosgene (B27547) or diphosgene are also utilized, particularly in laboratory settings, as they are easier to handle than gaseous phosgene. rsc.org

General Conditions for Liquid-Phase Phosgenation of Aromatic Amines

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Primary Aromatic Amine, Phosgene (or equivalent) | Direct conversion to isocyanate. acs.org |

| Solvent | Inert organic solvent (e.g., toluene (B28343), chlorobenzene) | Solubilizes reactants and facilitates the reaction. google.com |

| Temperature | Elevated temperatures | Promotes the decomposition of the carbamoyl chloride intermediate. rsc.org |

| Pressure | Varies (can be elevated) | Can influence reaction rate and efficiency. google.com |

| Stoichiometry | Excess phosgene | Minimizes the formation of urea side products. rsc.org |

Investigation of Isocyanate Functional Group Introduction

Assessment of Non-Phosgene Methodologies for Isocyanate Precursors and Derivatization

The traditional industrial synthesis of isocyanates involves the use of highly toxic phosgene. nih.govacs.org Consequently, significant research has been dedicated to developing safer, "phosgene-free" alternatives. researchgate.net These methods often proceed through the formation of carbamate (B1207046) intermediates, which are then thermally decomposed to the desired isocyanate. nih.govacs.org This section explores several prominent non-phosgene pathways.

Reductive carbonylation of nitro compounds, particularly aromatic ones, presents a direct and attractive alternative for isocyanate synthesis. researchgate.netukessays.com This process involves the reaction of a nitro group with carbon monoxide (CO) in the presence of a catalyst. researchgate.net Group VIII transition metal complexes are often employed as catalysts for this transformation. researchgate.net Palladium-based catalysts, in particular, have shown significant promise due to their high activity and selectivity. ukessays.comosti.gov

The direct carbonylation of nitro compounds to isocyanates can be challenging, often requiring harsh reaction conditions. researchgate.net However, in the presence of an alcohol, the reaction proceeds more readily to form the corresponding carbamate, which can then be isolated and thermally converted to the isocyanate. researchgate.net The reaction is thermodynamically favorable and represents a more atom-economical approach compared to the traditional phosgene route which starts with the reduction of the nitro compound to an amine. ukessays.com

Recent advancements in catalyst design have focused on improving the efficiency and stability of the catalytic systems. For instance, heterogeneous catalysts, such as palladium supported on porous organic polymers (POPs), have been developed to facilitate catalyst recovery and reuse. acs.org The addition of co-catalysts or promoters, like benzoic acid derivatives, has also been shown to enhance the catalytic activity and selectivity towards the desired carbamate product. osti.gov

Table 1: Catalytic Systems for Reductive Carbonylation of Nitroaromatics

| Catalyst System | Substrate | Product | Reaction Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Pd(4,7-Me₂-1,10-phen)₂(OTf)₂ | Nitrobenzene | Methyl N-phenylcarbamate | MeOH, CO | 84% selectivity | osti.gov |

| Pd(1,10-phenanthroline)₂(OTf)₂ + 4-chlorobenzoic acid | 1,4-Dinitrobenzene | Corresponding dicarbamate | MeOH, CO | 86% selectivity | osti.gov |

| Pd@phen-POP | Nitrobenzene | Methyl N-phenylcarbamate | MeOH, CO | 92% selectivity | acs.org |

| [Rh(CO)₂Cl]₂-Py-PyHCl | Nitrobenzene | Phenyl isocyanate | Chlorobenzene, CO | up to 90% yield | lookchem.com |

| Rhodium-based catalyst | 3-Nitrotoluene | 3-Methylphenyl isocyanate | Chlorobenzene, CO | 36-47% yield | lookchem.com |

| Rhodium-based catalyst | 4-Chloronitrobenzene | 4-Chlorophenyl isocyanate | Chlorobenzene, CO | 36-47% yield | lookchem.com |

Oxidative carbonylation of amines provides another significant phosgene-free route to isocyanates and their carbamate precursors. acs.org This method involves the reaction of an amine with carbon monoxide and an oxidant, often in the presence of a palladium catalyst. acs.orgacs.org The process can be tailored to yield either ureas or carbamates depending on the reaction conditions and the nucleophiles present.

The direct synthesis of isocyanates via oxidative carbonylation is possible, but like reductive carbonylation, the formation of carbamates in the presence of an alcohol is often more straightforward. acs.org Various oxidants can be employed, and the choice of oxidant can influence the reaction's efficiency. The use of molecular oxygen as the oxidant is particularly appealing from a green chemistry perspective. rsc.org

The catalytic system plays a crucial role in the outcome of the reaction. Palladium complexes are widely used, and the nature of the ligands coordinated to the palladium center can significantly impact the catalyst's activity and selectivity. acs.org For instance, the use of bidentate ligands like XantPhos can be necessary for amines with lower basicity. mdpi.com

Table 2: Catalytic Systems for Oxidative Carbonylation of Amines

| Catalyst System | Substrate | Product | Reaction Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| PdCl₂ | Aniline | N,N'-Diphenylurea | CO, O₂ | Not specified | acs.org |

| Pd(OAc)₂/PPh₃ | 1-Iodoisoquinoline and various amines | Isoquinoline-1-carboxamides | CO, DMF | 55-89% yield | mdpi.com |

| W(CO)₆/I₂/K₂CO₃ | Primary amines | N,N'-Disubstituted ureas | CH₂Cl₂, CO | Good to excellent yields | cmu.edu |

| PdCl₂ | Alkynes and amines | Polysubstituted maleimides | Air, CO | Good to high yields | rsc.org |

Dimethyl carbonate (DMC) has emerged as an environmentally benign reagent for the synthesis of carbamates, serving as a non-toxic substitute for phosgene. unive.it The reaction of amines with DMC produces carbamates, which can then be pyrolyzed to yield isocyanates. google.com This two-step process avoids the use of chlorine-containing compounds, simplifying product purification. researchgate.net The reaction of aliphatic amines with DMC can often be achieved under mild conditions, while aromatic amines may require more forcing conditions due to their lower nucleophilicity. acs.org Various catalysts, including lead compounds and zinc acetate, have been employed to facilitate this transformation. acs.orgresearchgate.net

Urea can also be utilized as a carbonyl source for the synthesis of carbamates. organic-chemistry.org The reaction of an alcohol with urea can produce the corresponding carbamate, which can then serve as a precursor to isocyanates. organic-chemistry.org This method is particularly attractive as urea is an inexpensive and readily available commodity chemical. Additionally, the synthesis of carbamates from amines, urea, and alcohols has been demonstrated, offering a versatile route to these important intermediates. researchgate.net

Table 3: Dimethyl Carbonate and Urea-Based Carbamate Synthesis

| Carbonyl Source | Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Dimethyl Carbonate | Aniline | PbO | Methyl N-phenylcarbamate | Not specified | researchgate.net |

| Dimethyl Carbonate | N,N'-Diphenyl urea | Pb compounds | Methyl N-phenylcarbamate | ~99% selectivity | researchgate.net |

| Urea | Alcohols | Indium triflate | Primary carbamates | Good to excellent | organic-chemistry.org |

| Urea and Amines | Alcohols | TiO₂-Cr₂O₃/SiO₂ | N-substituted carbamates | 95-98% | researchgate.net |

Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) is a widely used reagent for the protection of amines. However, under specific conditions, it can also be employed for the conversion of primary amines into isocyanates. chemicalbook.com The reaction of a primary amine with Boc anhydride (B1165640) in the presence of a catalytic amount of a base like 4-(dimethylaminopyridine) (DMAP) can lead to the formation of an isocyanate intermediate. chemicalbook.com This intermediate can then be trapped by another nucleophile, such as an amine or an alcohol, to generate ureas or carbamates, respectively.

While the primary application of Boc anhydride is for the formation of Boc-protected amines, the generation of isocyanates represents a useful side reaction that can be exploited for synthetic purposes. kiku.dk The reaction conditions, such as temperature, can influence the product distribution, with lower temperatures sometimes favoring the formation of the isocyanate. chemicalbook.com This method offers a mild, phosgene-free route to isocyanates and their derivatives from readily available starting materials.

Synthesis of the Morpholin-3-one Heterocyclic Core

The morpholin-3-one moiety represents the heterocyclic core of the target molecule. Its synthesis often involves the formation of a 1,4-oxazin-2-one ring system through various cyclization strategies.

The construction of the 1,4-oxazin-2-one ring is a key step in the synthesis of the morpholin-3-one core. Several methods have been developed for this purpose, often involving intramolecular cyclization reactions.

One notable approach is the Staudinger reductive cyclization of functionalized vinyl azide (B81097) precursors. acs.org This method allows for the formation of the 1,4-oxazin-2-one structure, which can then be used in subsequent reactions. acs.org Another strategy involves a two-step process starting from readily available phthalides. This involves an initial aminolysis to form a 2-hydroxymethylbenzamide, followed by a Hofmann rearrangement to yield the benzoxazinone. nih.gov

The reaction of o-aminophenol with maleic anhydride has also been reported to produce 1,4-oxazin-2-one derivatives. researchgate.net Furthermore, the cyclization of C-2 aroyl substituted imidazolo methanol (B129727) derivatives with chloroacetyl chloride can lead to the formation of imidazo (B10784944) nih.govukessays.comoxazinone structures. nih.gov These diverse strategies provide a range of options for constructing the essential morpholin-3-one heterocyclic core.

Diastereoselective and Enantioselective Morpholinone Synthesis

The stereochemical architecture of the morpholinone core is critical for its biological activity, necessitating advanced synthetic methods that afford high levels of diastereoselectivity and enantioselectivity. The development of such methodologies is paramount for accessing specific stereoisomers of this compound and its derivatives.

Chiral morpholinones, recognized as important pharmacophores, have been synthesized using various catalytic enantioselective strategies. nih.gov One notable approach involves a domino reaction sequence initiated by a [4+2] heteroannulation between arylglyoxals and 2-(arylamino)ethan-1-ols, catalyzed by a chiral phosphoric acid. This is followed by a 1,2-aryl or 1,2-alkyl shift of the resulting cyclic α-iminium hemiacetals. nih.gov This method, which constitutes a novel asymmetric aza-benzilic ester rearrangement, efficiently generates C3-substituted morpholinones with the concurrent formation of a chiral center. nih.gov

Diastereoselective synthesis has also been achieved through various cyclization strategies. For instance, a triphenylphosphine-promoted 6-exo-dig umpolung oxa-Michael cyclization of Ugi-derived hydroxypropargylamides has been employed to produce 2-methylenemorpholin-3-one derivatives with controlled diastereoselectivity. wikipedia.org Another powerful method is the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. This atom-economic pathway yields highly substituted morpholines, which are precursors to morpholinones, with excellent diastereoselectivity (up to >99:1 dr) and enantioselectivity. rsc.org

The Petasis reaction, a multicomponent reaction, has been utilized in the diastereoselective synthesis of morpholinone derivatives. For example, the reaction between an amino alcohol, a boronic acid, and a glyoxal (B1671930) can form a diastereomeric morpholinone derivative, which can then be separated and further transformed. unacademy.com This highlights the utility of multicomponent reactions in rapidly building molecular complexity with stereochemical control.

Table 1: Selected Asymmetric Methodologies for Morpholinone Synthesis

| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | Reference |

| Aza-Benzilic Ester Rearrangement | Chiral Phosphoric Acid | [4+2] heteroannulation / 1,2-aryl shift | Enantioselective | nih.gov |

| Umpolung Oxa-Michael Cyclization | Triphenylphosphine | 6-exo-dig cyclization of hydroxypropargylamides | Diastereoselective | wikipedia.org |

| Intramolecular Cyclization of Allenols | Rhodium Catalyst | Cyclization of nitrogen-tethered allenols | Diastereoselective (>99:1 dr) | rsc.org |

| Petasis Reaction | Boronic Acid | Multicomponent reaction to form morpholinone | Diastereoselective | unacademy.com |

Integration of the Phenyl Linker and Connectivity Strategies

A key synthetic challenge is the efficient and robust connection of the morpholin-3-one heterocycle to the 4-isocyanatophenyl moiety. This involves forming a stable aryl-nitrogen bond and subsequently elaborating the functional groups on the phenyl ring.

Advanced Coupling Reactions for Aryl-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, representing a significant advancement over classical methods like nucleophilic aromatic substitution. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for coupling amines with aryl halides or triflates and is applicable to the synthesis of N-aryl lactams, including 4-aryl-morpholin-3-ones. wikipedia.orgmasterorganicchemistry.com

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps:

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (e.g., 4-bromonitrobenzene or 4-chloronitrobenzene) to form a palladium(II) species.

Amine Coordination and Deprotonation: The morpholin-3-one nitrogen coordinates to the palladium(II) center, and a base facilitates the deprotonation of the N-H bond to form a palladium amido complex.

Reductive Elimination: The aryl group and the nitrogen atom are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst.

The success of the reaction is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed.

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Application | Reference |

| Pd(OAc)₂ | XPhos, RuPhos, SPhos | K₂CO₃, Cs₂CO₃ | General N-arylation of amines/lactams | nih.gov |

| Pd₂(dba)₃ | BINAP, DPPF | NaOt-Bu | Coupling of primary/secondary amines | wikipedia.org |

| (NHC)Pd(allyl)Cl | N-Heterocyclic Carbene (NHC), e.g., SIPr | LiHMDS | N-arylation with aryl chlorides | nih.gov |

| Pd(OAc)₂ | CM-phos | K₃PO₄ | N-arylation of aryl mesylates | unacademy.com |

Sequential Functional Group Interconversions for Linker Integration

A well-established and industrially relevant pathway to this compound involves a series of functional group interconversions starting from a simpler precursor. This sequential approach allows for the controlled introduction of the required functionalities.

A common route begins with the synthesis of 4-phenyl-3-morpholinone, often by reacting 2-anilinoethanol with chloroacetyl chloride. The key functional groups are then installed sequentially:

Nitration: The 4-phenyl-3-morpholinone intermediate undergoes electrophilic nitration. This reaction, typically using a mixture of nitric acid and sulfuric acid, selectively installs a nitro group at the para-position of the phenyl ring due to the directing effect of the morpholinone substituent, yielding 4-(4-nitrophenyl)morpholin-3-one.

Reduction: The nitro group of 4-(4-nitrophenyl)morpholin-3-one is then reduced to a primary amine. This transformation is commonly achieved via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) in a suitable solvent like ethanol (B145695) or ethyl acetate. organic-chemistry.orgslideshare.net This step produces the key intermediate, 4-(4-aminophenyl)morpholin-3-one.

Isocyanate Formation: The final step is the conversion of the primary amino group of 4-(4-aminophenyl)morpholin-3-one into the target isocyanate functionality. While treatment with the highly toxic phosgene or its safer equivalent, triphosgene, is a direct method, alternative phosgene-free routes are often preferred. asianpubs.org Name reactions such as the Curtius rearrangement provide a powerful alternative. The Curtius rearrangement involves the thermal decomposition of an acyl azide, which is typically generated from a carboxylic acid precursor. nih.govwikipedia.orgrsc.org This rearrangement proceeds through an isocyanate intermediate, which can be isolated, offering a milder and safer route to the final product. nih.govwikipedia.org

Catalytic Strategies and Innovations in the Synthesis of this compound

The synthesis of this compound and its precursors has greatly benefited from innovations in catalysis. The use of catalytic methods offers significant advantages, including increased efficiency, milder reaction conditions, and reduced waste generation compared to stoichiometric approaches.

Applications of Transition Metal Catalysis (e.g., Palladium, Nickel)

Transition metals, particularly palladium and nickel, play a central role in the modern synthesis of the target compound, catalyzing several key bond-forming events.

Palladium Catalysis: Palladium catalysts are instrumental in multiple stages of the synthesis.

Ring Formation: Cationic palladium complexes can catalyze the oxidative lactonization of N-substituted diethanolamines to generate the morpholin-2-one (B1368128) ring system, a close structural analog of the morpholin-3-one core. masterorganicchemistry.com

C-N Bond Formation: As detailed in section 2.2.3.1, palladium-catalyzed Buchwald-Hartwig amination is a state-of-the-art method for constructing the crucial aryl-nitrogen bond that links the morpholinone ring to the phenyl group. wikipedia.org

Reduction: Palladium on carbon (Pd/C) is the catalyst of choice for the hydrogenation of the nitro group in 4-(4-nitrophenyl)morpholin-3-one to the corresponding amine, a critical step in the functional group interconversion sequence. slideshare.net

Nickel Catalysis: Nickel catalysis has emerged as a highly effective and more economical alternative to palladium for certain transformations, especially cross-coupling reactions. Nickel catalysts can often promote reactions of less reactive electrophiles, such as aryl chlorides, which are more cost-effective starting materials than the corresponding bromides or iodides. Nickel-catalyzed amination of aryl chlorides and aryl sulfamates provides a powerful route to the C-N bond in aryl amines. The catalytic systems, often involving Ni(II) precatalysts like NiCl₂(dme) and N-heterocyclic carbene (NHC) ligands such as SIPr, demonstrate high functional group tolerance and are effective for a wide range of amine and aryl partners. acs.org The development of these robust nickel catalysts offers a more sustainable and economically viable approach for the large-scale synthesis of 4-aryl-morpholin-3-one intermediates.

Development of Organocatalytic Methods

Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful alternative to traditional metal-based catalysis, often avoiding the issues of metal toxicity and contamination in the final product. While dedicated organocatalytic routes for the final conversion of 4-(4-aminophenyl)morpholin-3-one to its isocyanate derivative are not extensively documented, organocatalysis holds significant promise for the synthesis of its core precursors.

One key step in the synthesis of the morpholin-3-one structure is the amidation and subsequent cyclization. A patented process utilizes phenylboronic acid as a catalyst for the reaction between 2-(2-chloroethoxy)acetic acid and 4-nitroaniline (B120555). google.comwipo.int Phenylboronic acid acts as a Lewis acid catalyst, activating the carboxylic acid for amidation. This approach avoids the need for more hazardous coupling agents and represents a step towards metal-free catalysis.

Future research could explore other organocatalytic transformations, such as:

Chiral organocatalysts for asymmetric synthesis, should enantiomerically pure versions of the morpholinone be required.

N-Heterocyclic Carbenes (NHCs) as catalysts for various bond formations within the synthetic sequence.

Brønsted acid catalysts for promoting cyclization under milder conditions. researchgate.net

Potential for Biocatalytic Transformations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and operation under mild conditions. The application of biocatalysis to the synthesis of this compound or its precursors is an emerging area with considerable potential.

The potential advantages include:

High Selectivity: Enzymes can selectively reduce the nitro group without affecting other functional groups.

Mild Conditions: Reactions typically run in aqueous media at or near ambient temperature and pressure.

Reduced Waste: Avoids the use of heavy metal catalysts and harsh chemical reductants.

Further exploration could also target the enzymatic synthesis of the morpholinone ring itself or the hydrolysis of precursor esters, leveraging the capabilities of lipases and other hydrolases.

Green Chemistry Principles Applied to the Synthesis of this compound

The integration of green chemistry principles is paramount for developing sustainable manufacturing processes. This involves a holistic approach to minimize environmental impact from feedstock sourcing to final product synthesis. youtube.com

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired product. epa.govnih.gov A higher atom economy signifies less waste. This is often quantified alongside the E-Factor (Environmental Factor), which measures the mass ratio of waste to product.

The synthesis of 4-(4-aminophenyl)morpholin-3-one provides a clear example. The reduction of 4-(4-nitrophenyl)morpholin-3-one is a key step where the choice of reagent dramatically impacts atom economy and waste.

| Method | Reagents | Byproducts | Theoretical Atom Economy | Waste Profile |

| Catalytic Hydrogenation google.comgoogle.com | 4-(4-nitrophenyl)morpholin-3-one, H₂ (catalytic Pd/C) | H₂O | High (approx. 86%) | Low; water is the only stoichiometric byproduct. |

| Stoichiometric Reduction google.com | 4-(4-nitrophenyl)morpholin-3-one, SnCl₂ | Tin salts, HCl | Low | High; generates significant metallic and acidic waste streams. |

As the table demonstrates, catalytic hydrogenation is vastly superior from an atom economy perspective, incorporating most of the reactant atoms into the product and generating only water as a byproduct. jocpr.com This approach aligns with green chemistry goals by preventing pollution at the molecular level. acs.org

Solvents constitute a major portion of the waste generated in chemical manufacturing. A key green chemistry objective is to reduce or eliminate their use, or to substitute hazardous solvents with environmentally benign alternatives.

In the synthesis of 4-(4-aminophenyl)morpholin-3-one, a clear trend towards greener solvents is evident in the literature.

Traditional Solvents: Early procedures for the reduction of the nitro precursor often used solvents like tetrahydrofuran (B95107) (THF). google.com Other steps have employed toluene and dimethylformamide (DMF). tdcommons.org

Greener Solvents: More recent process improvements have focused on using aliphatic alcohols like ethanol, which are less toxic and more sustainable. google.com

Aqueous Systems: A significant advancement is the use of water as the reaction medium for the hydrogenation step. google.com Performing the reaction in water or a water-rich mixture not only enhances safety but also simplifies product isolation and drastically reduces the environmental footprint. google.com

The potential for solvent-free synthesis also exists, particularly for solid-state reactions or reactions involving molten reactants. researchgate.netresearchgate.net Grinding or heating a mixture of 4-(4-aminophenyl)morpholin-3-one with a phosgene equivalent under solvent-free conditions could be an area for future process optimization.

The long-term vision for green chemistry involves shifting from a petroleum-based economy to one that utilizes renewable feedstocks. epa.gov The precursors for this compound, such as aniline and nitrobenzene, are traditionally derived from fossil fuels.

A forward-looking approach would explore the derivation of key aromatic building blocks from biomass. Tannins , which are abundant polyphenolic compounds in plants, represent a promising renewable source of aromatic chemicals. semanticscholar.org

A hypothetical future pathway could involve:

Depolymerization and Modification: Breaking down tannins into simpler phenolic units like gallic acid or phloroglucinol. semanticscholar.org

Chemical Conversion: Employing catalytic processes to convert these bio-derived phenols into key intermediates like 4-aminophenol (B1666318) or hydroquinone.

Synthesis: Using these renewable intermediates to construct the 4-(4-aminophenyl)morpholin-3-one core, thereby creating a more sustainable value chain.

While this area is still in the exploratory phase, it represents a critical frontier for greening the production of aromatic amines and their derivatives.

Implementation of Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, particularly for industrial-scale synthesis. almacgroup.com The synthesis of this compound and its precursors is an ideal candidate for this technology due to safety, efficiency, and scalability benefits. wipo.intnih.gov

| Synthetic Step | Batch Processing Challenges | Flow Chemistry Advantages |

| Nitration | Highly exothermic, potential for thermal runaway, handling of hazardous nitric/sulfuric acids. | Superior heat transfer and temperature control, small reactor volume enhances safety, rapid mixing improves reaction consistency. nih.gov |

| Cyclization | Long reaction times, potential for side product formation. | Precise control over residence time, improved mixing can increase yield and purity. |

| Hydrogenation | Handling of flammable hydrogen gas under pressure in a large vessel, catalyst slurry mixing issues. | High-pressure reactions are safer in small volumes, efficient gas-liquid mixing, catalyst can be packed into a fixed bed for easy separation and reuse. almacgroup.com |

| Phosgenation (to Isocyanate) | Use of highly toxic phosgene or its equivalents in large quantities. | In-situ generation and immediate consumption of hazardous reagents, minimizing operator exposure and risk. |

By integrating these steps into a multi-stage continuous flow system, manufacturers can achieve a seamless, automated, and highly efficient process. This "end-to-end" approach reduces manual handling, minimizes waste, and allows for rapid scaling by simply extending the operating time ("scaling out") rather than re-engineering large batch reactors. almacgroup.com

Advanced Reactivity and Mechanistic Investigations of 4 4 Isocyanatophenyl Morpholin 3 One

Intrinsic Reactivity Profile of the Isocyanate Functional Group

The isocyanate group is a cornerstone of addition and polymerization chemistry due to the high electrophilicity of its central carbon atom. This reactivity is governed by the cumulative double bonds (C=N and C=O), making it susceptible to attack by a wide variety of nucleophiles.

Addition Reactions with Nucleophilic Species (e.g., Alcohols, Amines, Carboxylic Acids, Water)

Isocyanates are highly reactive electrophiles that readily undergo addition reactions with nucleophiles. wikipedia.org The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom of the isocyanate group.

Reaction with Alcohols: In the presence of an alcohol, the isocyanate group of 4-(4-isocyanatophenyl)morpholin-3-one forms a urethane (B1682113) (carbamate) linkage. This reaction is fundamental to the production of polyurethanes when diols or polyols are used. wikipedia.org

Reaction with Amines: Primary or secondary amines react with the isocyanate to form urea (B33335) derivatives. wikipedia.org The reaction with a diamine can lead to the formation of polyureas.

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.org This reaction is often used to create foams, as the liberated CO2 acts as a blowing agent. The newly formed amine can then react with another isocyanate group to form a urea linkage.

Reaction with Carboxylic Acids: The reaction with a carboxylic acid results in the formation of an amide and carbon dioxide, proceeding through a mixed anhydride (B1165640) intermediate.

These fundamental reactions are summarized in the table below.

Table 1: Nucleophilic Addition Reactions of the Isocyanate Group

| Nucleophile | Reagent Example | Product Functional Group |

| Alcohol | ROH | Urethane (Carbamate) |

| Amine | RNH₂ | Urea |

| Water | H₂O | Amine + CO₂ (via Carbamic Acid) |

| Carboxylic Acid | RCOOH | Amide + CO₂ |

Cycloaddition Chemistry (e.g., [2+2] Cycloadditions, Trimerization, Dimerization)

Beyond simple additions, the isocyanate group can participate in various cycloaddition reactions, leading to the formation of heterocyclic structures.

Dimerization: In the presence of specific catalysts, such as phosphines or pyridines, aryl isocyanates can undergo a [2+2] cycloaddition to form a four-membered uretidinedione (dimer). researchgate.netjst.go.jpmdpi.com This reaction is often reversible at elevated temperatures. mdpi.com The selectivity for dimerization over trimerization can be influenced by pressure and the choice of catalyst. jst.go.jp

Trimerization: The cyclotrimerization of three isocyanate units is a highly favorable and atom-economical reaction that produces a very stable, six-membered isocyanurate ring. chempedia.inforsc.org This reaction is promoted by a wide range of catalysts, including tertiary amines, metal alkoxides, and carboxylates. mdpi.comrsc.orgacs.org Isocyanurates are known for their high thermal stability and are key components in rigid polyurethane foams. rsc.org

Other Cycloadditions: Isocyanates can also act as dienophiles or heterodienes in Diels-Alder reactions and participate in [3+2] and [4+1] cycloadditions with various partners, such as nitrones or isocyanides, to generate a range of five-membered heterocyclic systems. researchgate.netrsc.orgoup.comacs.org

Table 2: Cycloaddition Reactions of the Isocyanate Group

| Reaction Type | Reactants | Product |

| Dimerization | 2 x R-NCO | Uretidinedione |

| Trimerization | 3 x R-NCO | Isocyanurate |

| [3+2] Cycloaddition | R-NCO + Nitrone | 1,2,4-oxadiazolidin-5-one |

| [4+1] Cycloaddition | R-NCO + Isocyanide | Functionalized Imidazoles/Oxazoles |

Oligomerization and Polymerization Pathways Initiated by the Isocyanate Moiety

The isocyanate functionality is a key building block for a variety of polymers. The presence of the isocyanate group on this compound allows it to be incorporated into polymer chains or networks.

Polyurethanes: The most common polymerization pathway for isocyanates involves the polyaddition reaction with polyols (polymers with multiple hydroxyl groups) to form polyurethanes. acs.org

Polyureas: Similarly, reaction with polyamines yields polyureas, which are known for their high strength and elasticity.

Polyisocyanurates: Under conditions that favor trimerization, di- or polyisocyanates can be polymerized to form highly cross-linked polyisocyanurate networks, which exhibit exceptional thermal stability and flame resistance. researchgate.netmdpi.com

Pendant Isocyanate Polymers: It is also possible to synthesize polymers where the isocyanate group is not part of the main chain but is a pendant functional group. rsc.org Such polymers are highly versatile and can be modified post-polymerization through reactions of the isocyanate side chains. rsc.orgusm.edu

Reactivity Under Specific Catalytic Conditions and Activation

The reactivity of the isocyanate group can be precisely controlled and enhanced through the use of catalysts. The choice of catalyst can direct the reaction towards a specific outcome, such as addition, dimerization, or trimerization.

Base Catalysis: Tertiary amines and phosphines are common catalysts for the dimerization and trimerization of isocyanates. jst.go.jprsc.org Acetate anions have also been shown to be effective precatalysts for trimerization, forming a more active deprotonated amide species in the process. acs.orgnih.gov A combination of dibenzylamine (B1670424) and a secondary amine can also create a highly efficient catalyst for isocyanate trimerization. google.com

Metal Catalysis: A wide range of metal compounds, including tin, zirconium, and aluminum complexes, are used to catalyze the reaction between isocyanates and alcohols. rsc.orgwernerblank.com Zirconium chelates, for instance, can selectively catalyze the isocyanate-hydroxyl reaction over the competing reaction with water. wernerblank.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis can be used to generate α-aminoalkyl radicals from tertiary amines, which then undergo nucleophilic addition to the isocyanate group, demonstrating a modern approach to forming C-N bonds under mild conditions. organic-chemistry.orgacs.org

Table 3: Catalytic Activation of the Isocyanate Group

| Catalyst Type | Example(s) | Promoted Reaction(s) |

| Tertiary Amines | Pyridine, Triethylamine | Dimerization, Trimerization, Urethane formation |

| Organophosphines | Trialkylphosphines | Dimerization |

| Metal Complexes | Dibutyltin dilaurate (DBTDL), Zirconium chelates, Aluminum complexes | Urethane formation, Trimerization |

| Anionic Species | Acetate, Alkoxides | Trimerization |

| Photoredox Catalysts | Iridium complexes (e.g., FIrpic) | Nucleophilic addition of radicals |

Reactivity of the Morpholin-3-one (B89469) Heterocyclic Ring System

The morpholin-3-one ring is a stable heterocyclic system. It contains an amide functional group (a lactam) embedded within the six-membered ring. The morpholine (B109124) scaffold is considered a privileged structure in medicinal chemistry, suggesting a general stability under physiological conditions. researchgate.netacs.org

Transformations Involving the Carbonyl Group within the Ring

The carbonyl group within the morpholin-3-one ring is part of a lactam structure. Compared to a ketone, this carbonyl group is significantly less reactive towards nucleophiles due to the resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon.

While specific studies on the carbonyl reactivity of this compound are not widely available, general principles of amide and lactam chemistry can be applied.

Reduction: Strong reducing agents are required to transform the amide carbonyl. For example, powerful hydride reagents like lithium aluminum hydride (LiAlH₄) could potentially reduce the carbonyl group to a methylene (B1212753) group (CH₂), thereby converting the morpholin-3-one to a substituted morpholine. Milder reducing agents used for ketones are typically ineffective.

Hydrolysis: Under strong acidic or basic conditions, the lactam ring can be forced to undergo hydrolysis, which would cleave the ring to yield an amino acid-type structure, specifically N-(4-isocyanatophenyl)-N-(2-hydroxyethyl)aminoacetic acid. However, the morpholinone ring is generally stable, and such transformations require harsh conditions. nih.gov

Other Transformations: The carbonyl group of amides and lactams is generally resistant to many common carbonyl reactions like Grignard additions or Wittig reactions. libretexts.orgsolubilityofthings.com Transformations typically focus on the N-H bond (if present) or require activation of the carbonyl group. In this specific molecule, the nitrogen atom is already substituted with the phenyl ring, precluding reactions at that site.

The synthesis of the parent compound, 4-(4-aminophenyl)morpholin-3-one (B139978), often involves building the ring system rather than modifying a pre-existing one, highlighting the ring's general robustness. google.comtdcommons.org

Reactivity at the Nitrogen Atom of the Morpholinone Ring

The nitrogen atom within the morpholin-3-one ring, while part of an amide-like linkage, can exhibit nucleophilic character, participating in various chemical transformations. Its reactivity is, however, modulated by the electronic and steric environment imposed by the rest of the molecule.

N-Arylation reactions, a common method for functionalizing nitrogen-containing heterocycles, can be applied to the morpholinone nitrogen. nih.gov Methodologies like the Chan-Lam cross-coupling reaction, which utilizes a copper catalyst, offer a viable route for forming C-N bonds under relatively mild conditions. nih.gov This approach involves the reaction of the N-H bond of a morpholinone precursor with an aryl boronic acid. nih.gov While direct N-arylation on the pre-formed this compound is less common due to the highly reactive isocyanate group, the synthesis of N-aryl morpholinones is a key step in building similar structures. nih.govthieme.de The synthesis often involves the reaction of a substituted 2-hydroxynaphthoic acid to form thioxo analogues, which are then converted to the morpholino-substituted product, followed by the introduction of the aryl group via Suzuki coupling. nih.gov

The reactivity of the morpholinone nitrogen is also evident in ring-opening reactions. Although morpholine-2,5-diones have shown resistance to ring-opening polymerization with some metal catalysts, reactions with certain organotin compounds lead to ring-opening, albeit with termination to form kinetically-inert products. nih.gov The nucleophilic character of the nitrogen is crucial in these transformations.

Ring-Opening and Ring-Closing Metathesis Studies

Ring-opening metathesis polymerization (ROMP) and ring-closing metathesis (RCM) are powerful techniques in polymer and synthetic chemistry. pitt.edu While directly applicable to unsaturated rings, their relevance to the saturated morpholinone ring of this compound is indirect. However, the principles of ring-opening and closing are pertinent to the broader class of morpholinone-containing structures.

For instance, the organocatalytic ring-opening polymerization of N-substituted morpholin-2-ones has been demonstrated as a strategy to create functionalized poly(aminoesters). acs.org The thermodynamics of this polymerization are highly dependent on the nature of the substituent on the nitrogen atom. acs.org Studies have shown that while N-acyl morpholin-2-ones readily polymerize, N-alkyl or N-aryl substituted versions may not, indicating a delicate electronic balance influencing the ring's stability and propensity to open. acs.org

Conversely, ring-closing strategies are employed in the synthesis of substituted morpholines. A cascade sequence involving the ring-opening of an oxazetidine followed by a spontaneous ring closure can yield morpholine hemiaminals. acs.org Furthermore, diastereoselective aza-Michael reactions can effect the ring-closure to furnish conformationally rigid morpholine products. acs.org These examples, while not directly involving this compound, highlight the potential for ring manipulation within the morpholine scaffold.

Stereochemical Implications on Reactivity and Product Formation

The stereochemistry of the morpholinone ring can significantly influence the course and outcome of its reactions. The chair-like conformation of the morpholine ring can lead to different steric environments for substituents, dictating the approach of reagents and the stereoselectivity of the reaction.

In the synthesis of substituted morpholines, stereochemistry is a critical consideration. For example, in the cascade reaction to form morpholine hemiaminals, a diastereomeric mixture is often obtained, which can sometimes be separated by chromatography. acs.org The assignment of the stereochemistry of these diastereomers is typically achieved through techniques like Nuclear Overhauser Effect (NOE) experiments. acs.org

The conformational rigidity of certain morpholine products, achieved through specific ring-closing reactions, underscores the importance of stereocontrol in their synthesis. acs.org The ability to selectively produce one diastereomer over another is a key goal in the synthesis of complex molecules containing the morpholine motif.

Influence of the Phenyl Linker on Compound Reactivity

The phenyl ring serves as a critical electronic and steric bridge between the isocyanate group and the morpholinone moiety, profoundly influencing the reactivity of both.

Electronic Effects and Resonance Stabilization on Isocyanate Reactivity

The isocyanate group (-N=C=O) is a potent electrophile, readily attacked by nucleophiles at the central carbon atom. The reactivity of this group is significantly modulated by the electronic nature of its substituent. Electron-withdrawing groups attached to the phenyl ring increase the electrophilicity of the isocyanate carbon, enhancing its reactivity towards nucleophiles. rsc.org Conversely, electron-donating groups decrease its reactivity. rsc.org

The general mechanism for the reaction of isocyanates with nucleophiles like alcohols or amines involves a nucleophilic attack on the isocyanate carbon followed by a proton transfer. rsc.orgresearchgate.net The rate of this reaction is sensitive to the electronic environment of the isocyanate.

Steric Hindrance and Conformational Effects on Reaction Pathways

The three-dimensional arrangement of the molecule, including the orientation of the phenyl ring and the morpholinone substituent, can create steric barriers that influence reaction pathways. libretexts.org Conformational analysis helps in understanding the different spatial arrangements a molecule can adopt through rotation around single bonds and their relative energies. unacademy.comyoutube.com

The rotation around the C-N bond connecting the phenyl ring and the morpholinone nitrogen can lead to different conformers. mdpi.com The relative stability of these conformers is determined by a combination of steric interactions and intramolecular forces. mdpi.comnih.gov For instance, bulky groups can hinder the approach of reactants to the isocyanate group, potentially favoring reactions at less hindered sites or influencing the regioselectivity of addition to the isocyanate.

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. For this compound, the reactions of the isocyanate group are of primary interest.

The reaction of isocyanates with nucleophiles generally proceeds through a stepwise associative mechanism. mdpi.com This involves the initial attack of the nucleophile on the electrophilic carbon of the isocyanate to form a tetrahedral intermediate. rsc.orgmdpi.com This is often the rate-limiting step. mdpi.com Subsequent proton transfer then leads to the final product, such as a urethane (from an alcohol) or a urea (from an amine). rsc.orgnih.gov

For instance, in the presence of morpholine as a catalyst, the reaction mechanism for urethane formation involves several steps, starting with the formation of a reactant complex between the isocyanate, alcohol, and morpholine. nih.gov This is followed by proton transfer from the alcohol to the morpholine, nucleophilic attack of the resulting alkoxide on the isocyanate, and subsequent proton transfer to form the final urethane product. nih.gov

Detailed Kinetic Studies of Isocyanate and Morpholinone Reactions

Detailed kinetic studies specifically investigating the reactions of the isocyanate and morpholinone moieties of this compound are not extensively documented in publicly available literature. However, general principles of isocyanate reactivity can provide a framework for understanding its expected kinetic behavior.

The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophiles. The rate of reaction is significantly influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. The general order of reactivity of common nucleophiles with isocyanates is primary amines > secondary amines > primary alcohols > water > phenols. researchgate.net For instance, the reaction with an aliphatic amine to form a urea linkage is typically very fast, while the reaction with an alcohol to form a urethane is slower and often requires heating or catalysis.

Kinetic investigations of isocyanate reactions are often performed using techniques such as titration to monitor the disappearance of the NCO group or spectroscopy (e.g., FT-IR) to follow the appearance of the product. For example, in studies involving the reaction of isocyanates with hydroxyl groups, it has been observed that aliphatic hydroxyl groups are significantly more reactive than phenolic hydroxyls. nih.govsemanticscholar.org This difference in reactivity is attributed to the greater nucleophilicity of the aliphatic hydroxyl oxygen and reduced steric hindrance compared to the more acidic and sterically encumbered phenolic hydroxyls. semanticscholar.org

In the context of this compound, one would anticipate that the isocyanate group would readily react with nucleophiles like amines and alcohols. A hypothetical kinetic study could involve reacting the compound with a series of substituted anilines or phenols and monitoring the reaction rates under pseudo-first-order conditions. Such a study would likely reveal that electron-donating groups on the nucleophile increase the reaction rate, while electron-withdrawing groups decrease it.

Interactive Data Table: Hypothetical Relative Reaction Rates of this compound with Various Nucleophiles

| Nucleophile | Functional Group | Expected Relative Rate | Product Formed |

| Butylamine | Primary Amine | Very High | Substituted Urea |

| Diethylamine | Secondary Amine | High | Substituted Urea |

| Methanol (B129727) | Primary Alcohol | Moderate | Urethane (Carbamate) |

| Phenol | Phenolic Alcohol | Low | Urethane (Carbamate) |

| Water | - | Low | Unstable Carbamic Acid -> Amine + CO2 |

This table is based on established general reactivity trends of isocyanates and is for illustrative purposes, as specific kinetic data for this compound is not available.

Spectroscopic Identification and Characterization of Reaction Intermediates

The direct spectroscopic identification of reaction intermediates in the reactions of this compound is challenging due to their typically short lifetimes. However, mechanistic proposals for isocyanate reactions often invoke the formation of transient intermediates.

In the reaction of an isocyanate with an amine, a zwitterionic tetrahedral intermediate is proposed to form in the rate-determining step. nih.gov For the reaction with an alcohol, a similar intermediate is expected. These intermediates are highly transient and not typically observable under standard reaction conditions.

For the reaction with water, an unstable carbamic acid is formed as an intermediate. nih.govsemanticscholar.org This species rapidly decomposes to generate an amine and carbon dioxide. nih.govsemanticscholar.org The resulting amine can then react with another molecule of the isocyanate to form a stable urea derivative. While the carbamic acid itself is difficult to detect, its formation can be inferred from the final products.

In some cases, low-temperature spectroscopic techniques or fast-time-resolution spectroscopy could potentially be employed to observe these transient species. For instance, FT-IR spectroscopy is a powerful tool for monitoring isocyanate reactions. The strong absorption band of the NCO group (typically around 2270-2250 cm⁻¹) would decrease in intensity, while new bands corresponding to the formation of urea (C=O stretch around 1640 cm⁻¹) or urethane (C=O stretch around 1700 cm⁻¹) linkages would appear.

Hammett-Type and Brønsted-Type Correlations for Substituent Effects

While specific Hammett and Brønsted-type correlation studies for this compound are not found in the reviewed literature, the principles of these linear free-energy relationships can be applied to predict reactivity trends.

A Hammett plot would correlate the logarithm of the rate constants for the reaction of a series of substituted aromatic nucleophiles (e.g., substituted anilines or phenols) with this compound against the Hammett substituent constant (σ). A positive slope (ρ value) would be expected, indicating that electron-withdrawing substituents on the nucleophile decrease the reaction rate by reducing its nucleophilicity. Conversely, a negative ρ value would be anticipated for reactions where substituents are on the phenyl ring of the isocyanate itself, as electron-withdrawing groups would increase the electrophilicity of the isocyanate carbon and thus accelerate the reaction.

A Brønsted-type correlation would relate the logarithm of the rate constant to the pKa of the conjugate acid of the nucleophilic amine or alcohol. For the reaction of this compound with a series of primary amines, a linear Brønsted plot with a positive slope (β value) would be expected. The magnitude of the β value provides insight into the degree of bond formation in the transition state. A larger β value suggests a more product-like transition state. Studies on the aminolysis of other electrophilic carbonyl compounds have shown that the formation of a zwitterionic tetrahedral intermediate is often the rate-determining step. nih.gov

Interactive Data Table: Expected Trends in Hammett and Brønsted Correlations for Reactions of this compound

| Correlation Type | Variable Substituent Location | Expected Slope (ρ or β) | Interpretation |

| Hammett | On Nucleophile (e.g., substituted aniline) | Positive (ρ > 0) | Reaction is favored by electron-donating groups on the nucleophile. |

| Hammett | On Phenyl Ring of Isocyanate | Negative (ρ < 0) | Reaction is favored by electron-withdrawing groups on the isocyanate. |

| Brønsted | Series of Amine Nucleophiles | Positive (β > 0) | Reaction rate increases with increasing basicity (nucleophilicity) of the amine. |

This table illustrates the expected outcomes based on established physical organic chemistry principles, as specific experimental data for this compound is not available.

Computational Chemistry and Theoretical Studies of 4 4 Isocyanatophenyl Morpholin 3 One

Molecular Dynamics Simulations and Force Field Development

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time. nih.govyoutube.com This provides a dynamic picture of molecular behavior, which is essential for understanding processes in solution or interactions with biological targets.

A prerequisite for accurate MD simulations is a reliable force field—a set of parameters and potential energy functions that describe the interactions between atoms. numberanalytics.comethz.ch For a novel compound like 4-(4-isocyanatophenyl)morpholin-3-one, a specific force field may not exist. Therefore, one would need to be developed by parameterizing bond lengths, angles, dihedral angles, and atomic charges to reproduce data from high-level quantum chemical calculations or experimental results. nih.govnih.gov

MD simulations are exceptionally powerful for studying how a small molecule interacts with a larger host, such as a protein active site or a synthetic receptor in supramolecular chemistry. nih.govacs.orgresearchgate.net By placing this compound and a target molecule in a simulated box of solvent (like water), MD can model the binding process. acs.org The simulation trajectory reveals the preferred binding orientation, key intermolecular interactions (like hydrogen bonds or π-stacking), and the stability of the resulting complex. acs.orgmdpi.com This information is critical for applications like drug design, where understanding the dynamic fit between a ligand and its receptor is paramount.

Conformational Dynamics and Flexibility Studies

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-N bond linking the phenyl ring to the morpholin-3-one (B89469) heterocycle, as well as the inherent flexibility of the morpholin-3-one ring itself.

The morpholin-3-one ring, a six-membered heterocycle, is expected to adopt a non-planar conformation to minimize steric strain. Similar to cyclohexane, it likely exists in chair and boat conformations, with the chair form being significantly more stable. Computational studies on related morpholine (B109124) derivatives often reveal a preference for a chair-like geometry. jst.go.jp The presence of the carbonyl group at the 3-position and the nitrogen atom at the 4-position introduces asymmetry, leading to distinct axial and equatorial positions for substituents.

The flexibility of the molecule will be influenced by the rotation around the C-N single bond connecting the phenyl ring to the morpholin-3-one nitrogen. The barrier to this rotation is expected to be relatively low, allowing for a range of torsional angles to be accessible at room temperature. However, steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the morpholin-3-one ring may lead to preferred, non-planar orientations. Computational conformational analysis of similar N-aryl heterocycles often shows that the global minimum energy conformation involves a twisted arrangement between the aromatic ring and the heterocyclic ring. nih.gov

Molecular dynamics (MD) simulations on related morpholin-3-one derivatives have been used to assess the stability of ligand-protein complexes and explore conformational space. frontiersin.orgnih.gov Such simulations for this compound would likely show significant fluctuations in the dihedral angle between the phenyl and morpholin-3-one rings, highlighting the molecule's dynamic nature. The flexibility of the morpholin-3-one ring itself, while present, would likely be less pronounced than the rotation around the C-N bond.

Table 1: Predicted Conformational Features of this compound

| Feature | Predicted Characteristic | Basis of Prediction |

| Morpholin-3-one Ring Conformation | Predominantly a chair-like conformation. | Analogy with computational studies on other six-membered heterocycles like morpholine. jst.go.jp |

| Phenyl Ring Orientation | Twisted relative to the morpholin-3-one ring to minimize steric hindrance. | General principles of conformational analysis and studies on N-aryl heterocycles. nih.gov |

| Major Source of Flexibility | Rotation around the C(phenyl)-N(morpholinone) single bond. | Inherent rotational freedom of single bonds. |

| Minor Source of Flexibility | Ring puckering of the morpholin-3-one ring. | Intrinsic flexibility of saturated heterocyclic rings. |

In Silico Predictions of Reactivity, Regioselectivity, and Stereoselectivity

The reactivity of this compound is dominated by the highly electrophilic isocyanate (-N=C=O) group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity of isocyanates.

Reactivity: The carbon atom of the isocyanate group is the primary electrophilic center due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding this reactivity. The Lowest Unoccupied Molecular Orbital (LUMO) is typically centered on the π* orbital of the N=C=O group, with a large coefficient on the carbon atom. This indicates that nucleophilic attack will preferentially occur at this carbon. The Highest Occupied Molecular Orbital (HOMO) is generally located on the phenyl ring and the nitrogen of the isocyanate. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Computational studies on phenyl isocyanate and its derivatives consistently show a large positive partial charge on the isocyanate carbon, further confirming its electrophilicity. DFT calculations have been employed to determine various reactivity descriptors. nih.gov

Table 2: Illustrative DFT-Calculated Reactivity Descriptors for Phenyl Isocyanate (as a model for the reactive moiety)

| Descriptor | Typical Calculated Value (eV) | Implication for Reactivity | Reference |

| HOMO Energy | -6.5 to -7.5 | Relates to the ability to donate electrons. | researchgate.netfrontiersin.org |

| LUMO Energy | -0.5 to -1.5 | Relates to the ability to accept electrons; lower value indicates higher electrophilicity. | researchgate.netfrontiersin.org |

| HOMO-LUMO Gap | 5.0 to 6.0 | A smaller gap indicates higher reactivity. | researchgate.netfrontiersin.org |

| Chemical Potential (μ) | -3.5 to -4.5 | Indicates the tendency of electrons to escape from the system. | nih.gov |

| Electrophilicity Index (ω) | 1.0 to 2.0 | Quantifies the electrophilic power of the molecule. | nih.gov |

Note: These values are illustrative and can vary depending on the level of theory and basis set used in the calculations. The presence of the morpholin-3-one substituent will slightly alter these values.

Regioselectivity: The isocyanate group can potentially react at either the C=O or C=N double bond. However, reactions with nucleophiles such as alcohols and amines almost exclusively occur at the carbon atom of the C=N bond. Computational studies on the reaction of phenyl isocyanate with alcohols show that the transition state for the attack at the isocyanate carbon is significantly lower in energy than any potential attack at the carbonyl oxygen. mdpi.commdpi.com This high regioselectivity is a well-established characteristic of isocyanate chemistry.

Stereoselectivity: The isocyanate group itself is achiral. However, in reactions with chiral nucleophiles, the formation of diastereomers is possible. While there are no specific computational studies on the stereoselectivity of this compound, theoretical modeling could be used to predict the preferred diastereomer by calculating the transition state energies for the formation of each product. Such studies have been performed for other systems to elucidate the origins of stereoselectivity.

Derivation of Structure-Reactivity Relationships (SRR) from Computational Data

Structure-Reactivity Relationships (SRR) aim to correlate a molecule's structural features with its chemical reactivity. For isocyanates, SRR often focuses on how substituents on the phenyl ring influence the reactivity of the isocyanate group.

Computational studies have systematically investigated the effect of electron-donating and electron-withdrawing groups on the reactivity of aryl isocyanates. mdpi.comresearchgate.netresearchgate.net Electron-withdrawing groups on the phenyl ring are generally found to increase the electrophilicity of the isocyanate carbon, thereby increasing the reaction rate with nucleophiles. This is due to the stabilization of the developing negative charge in the transition state. Conversely, electron-donating groups tend to decrease the reaction rate.

Table 3: Predicted Structure-Reactivity Trends for Substituted Aryl Isocyanates based on Computational Studies

| Substituent Position | Type of Substituent | Predicted Effect on Isocyanate Reactivity | Computational Rationale |

| para or ortho | Electron-Withdrawing (e.g., -NO₂) | Increase | Increases the positive partial charge on the isocyanate carbon; stabilizes the transition state. |

| para or ortho | Electron-Donating (e.g., -OCH₃) | Decrease | Decreases the positive partial charge on the isocyanate carbon; destabilizes the transition state. |

| meta | Electron-Withdrawing | Moderate Increase | Inductive effect dominates; less pronounced than at ortho/para positions. |

| meta | Electron-Donating | Slight Decrease | Inductive effect dominates; less pronounced than at ortho/para positions. |

| 4-morpholin-3-one | Ambivalent (net effect to be determined) | Likely a weak deactivating or weakly activating group. | Competition between electron-donating nitrogen lone pair and electron-withdrawing amide carbonyl. |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique for determining the molecular structure of 4-(4-Isocyanatophenyl)morpholin-3-one in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and conformation of the atoms can be obtained. nih.govnih.gov

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary structural information, multi-dimensional NMR experiments are essential for unambiguous signal assignment and complete structural elucidation. nih.govnih.gov For this compound, these techniques confirm the covalent framework by mapping correlations between different nuclei.

¹H and ¹³C NMR: The ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring and the morpholinone ring. The aromatic protons would appear as two doublets (an AA'BB' system) in the aromatic region, while the morpholinone protons would present as two triplets in the aliphatic region. scielo.brchemicalbook.com The ¹³C NMR spectrum would show characteristic peaks for the isocyanate carbon (~124 ppm), the carbonyl carbon of the morpholinone ring (~166-170 ppm), and the various aromatic and aliphatic carbons. scielo.brresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. It would show correlations between the ortho and meta protons on the phenyl ring, and between the adjacent methylene (B1212753) groups within the morpholinone ring, confirming the proton network in these fragments. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on their known proton assignments. nih.gov

Correlations from the aromatic protons to the carbon of the isocyanate group.

Correlations from the aromatic protons adjacent to the nitrogen to the carbons of the morpholinone ring.

Correlations from the morpholinone protons to the aromatic carbons, confirming the N-phenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are in close proximity. It can provide insights into the preferred conformation and stereochemistry of the molecule, such as the spatial relationship between the phenyl ring and the morpholinone ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (See Figure 1) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | ~166.0 | C2, C6, C8, C9 |

| 2 | ~4.35 (s) | ~64.0 | C1, C3 |

| 3 | ~4.05 (t) | ~68.0 | C2, C7 |

| 5 | ~3.73 (t) | ~50.0 | C6, C7 |

| 6 | - | ~138.0 | - |

| 7, 7' | ~7.45 (d) | ~126.0 | C5, C6, C8 |

| 8, 8' | ~7.20 (d) | ~120.0 | C6, C7, C9 |

| 9 | - | ~135.0 | - |

| 10 | - | ~124.5 | C8, C8' |

Note: Predicted values are based on data for structurally similar compounds like 4-(4-aminophenyl)morpholin-3-one (B139978) and other isocyanates. Actual values may vary depending on solvent and experimental conditions. scielo.brresearchgate.netnih.gov

Figure 1: Structure of this compound with numbering for NMR assignment.

Figure 1: Structure of this compound with numbering for NMR assignment.

Molecules are not static, and NMR can be used to study their dynamic processes, such as conformational changes that occur on the NMR timescale. youtube.comlibretexts.org For this compound, a key dynamic process is the rotation around the single bond connecting the phenyl ring and the morpholinone nitrogen (C6-N bond).